Cas no 344280-16-6 (Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-)

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-, is a specialized organic compound featuring a nitrile group and a dichlorophenyl moiety, which contribute to its reactivity and potential utility in synthetic chemistry. The presence of the γ-oxo group enhances its versatility as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, or agrochemicals. Its structural attributes, including the electron-withdrawing dichlorophenyl group, may facilitate selective reactions such as nucleophilic additions or cyclizations. This compound is particularly valuable for researchers seeking to develop novel molecular architectures with tailored properties. Proper handling and storage are recommended due to its reactive functional groups.
Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- structure
344280-16-6 structure
商品名:Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-
CAS番号:344280-16-6
MF:C16H11NOCl2
メガワット:304.171
CID:4524703
PubChem ID:3787458

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- 化学的及び物理的性質

名前と識別子

    • Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-
    • AKOS005098242
    • 344280-16-6
    • 2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile
    • 7J-519S
    • インチ: InChI=1S/C16H11Cl2NO/c17-13-6-7-14(15(18)9-13)12(10-19)8-16(20)11-4-2-1-3-5-11/h1-7,9,12H,8H2
    • InChIKey: RTJHDDNJNIDKAJ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 303.0217694g/mol
  • どういたいしつりょう: 303.0217694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 383
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI75601-5mg
2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile
344280-16-6 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI75601-10mg
2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile
344280-16-6 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI75601-1g
2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile
344280-16-6 >90%
1g
$1295.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652161-5mg
2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile
344280-16-6 98%
5mg
¥448.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652161-1mg
2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile
344280-16-6 98%
1mg
¥364.00 2024-05-17
A2B Chem LLC
AI75601-1mg
2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile
344280-16-6 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI75601-500mg
2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile
344280-16-6 >90%
500mg
$720.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652161-10mg
2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile
344280-16-6 98%
10mg
¥623.00 2024-05-17

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- 関連文献

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-に関する追加情報

Recent Advances in the Study of Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- (CAS: 344280-16-6)

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- (CAS: 344280-16-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly focusing on its pharmacological properties and synthetic pathways. This research brief aims to summarize the latest findings related to this compound, providing insights into its molecular mechanisms, therapeutic potential, and current challenges in its utilization.

One of the key areas of investigation has been the compound's role as an intermediate in the synthesis of biologically active molecules. Researchers have identified its utility in the construction of complex heterocyclic frameworks, which are often found in drugs targeting central nervous system disorders and inflammatory diseases. The presence of the 2,4-dichlorophenyl moiety and the γ-oxo functionality has been linked to enhanced binding affinity towards specific enzyme targets, making it a valuable scaffold for medicinal chemistry.

Recent synthetic methodologies have focused on optimizing the production of 344280-16-6 with high yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a novel catalytic approach using palladium-based catalysts to achieve selective α-arylation, significantly improving the efficiency of the synthesis. This advancement not only reduces production costs but also minimizes environmental impact, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

In terms of biological activity, preliminary in vitro studies have demonstrated that Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- exhibits moderate inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These findings suggest its potential as a lead compound for the development of new anti-inflammatory agents. However, further in vivo studies are required to validate its efficacy and safety profile.

Despite these promising developments, challenges remain in the clinical translation of 344280-16-6. Issues such as poor solubility and metabolic instability have been reported, necessitating structural modifications to improve its pharmacokinetic properties. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- (CAS: 344280-16-6) represents a compound with substantial potential in drug discovery. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its applications in therapeutic development. The integration of advanced synthetic techniques and innovative delivery systems will be critical in realizing its full pharmacological potential.

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